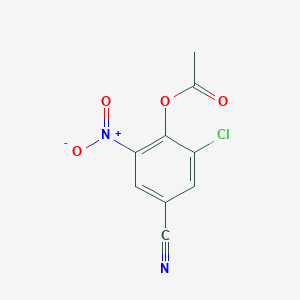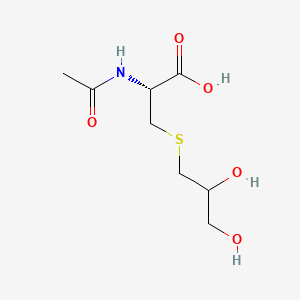
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is a compound that is primarily known as a metabolite of glycidol, a chemical used in various industrial applications. This compound is formed through the detoxification process involving conjugation with glutathione, resulting in the formation of mercapturic acids. It is often analyzed as a biomarker of exposure to glycidol and related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine typically involves the reaction of glycidol with glutathione. This reaction occurs under enzymatic conditions where glycidol is hydrolyzed and subsequently conjugated with glutathione to form the corresponding mercapturic acid .
Industrial Production Methods
The compound is usually detected and quantified in biological samples using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a biomarker to study the exposure and metabolism of glycidol and related compounds.
Biology: The compound is analyzed in biological samples to understand the detoxification pathways involving glutathione conjugation.
Medicine: Research on this compound contributes to understanding the toxicological effects of glycidol and its metabolites.
Industry: The compound is relevant in the context of food safety, particularly in assessing the exposure to glycidyl esters in processed foods
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine involves its formation through the conjugation of glycidol with glutathione. This detoxification process is mediated by enzymes such as glutathione S-transferases. The resulting mercapturic acid is then excreted in the urine, serving as a biomarker of exposure to glycidol .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2,3-dihydroxypropyl)-L-valine: Another mercapturic acid formed from glycidol.
N-Acetyl-S-(2,3-dihydroxypropyl)-L-alanine: A related compound with similar detoxification pathways.
Uniqueness
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is unique due to its specific formation from glycidol and its role as a biomarker for glycidol exposure. Its structure and formation pathway distinguish it from other mercapturic acids, making it a valuable compound for toxicological studies .
Propiedades
Número CAS |
23255-33-6 |
|---|---|
Fórmula molecular |
C8H15NO5S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m0/s1 |
Clave InChI |
XGJXKKRTZXBZEB-MLWJPKLSSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(CO)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


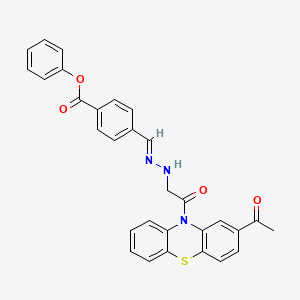
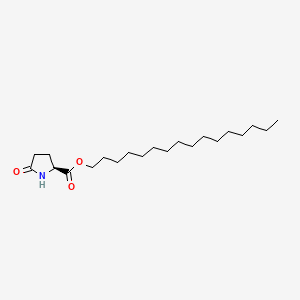
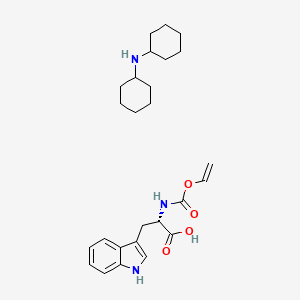

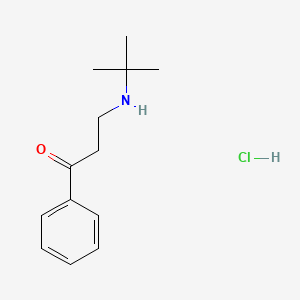
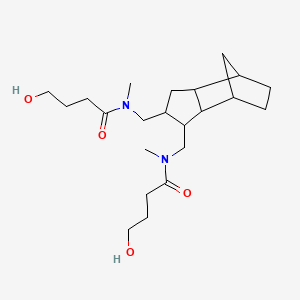
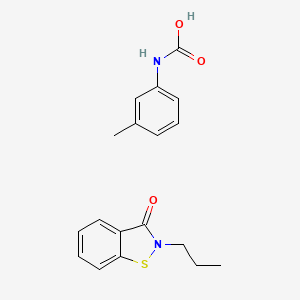
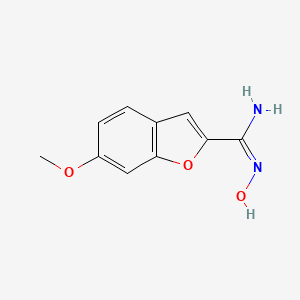
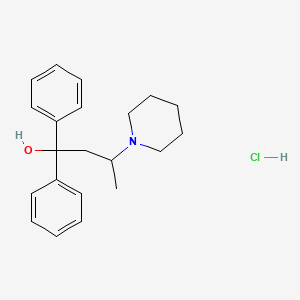

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
